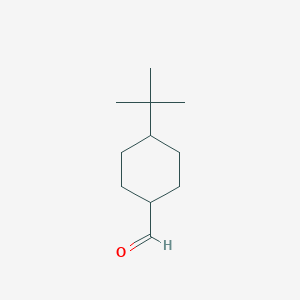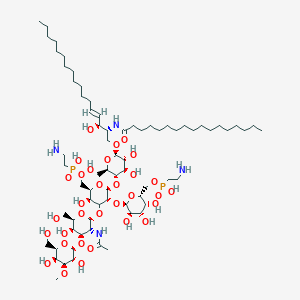
Diphosphonopentaosylceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphonopentaosylceramide (DPPC) is a type of glycosphingolipid that has been found to have various biochemical and physiological effects. This molecule is composed of a ceramide backbone, which is a type of lipid, and five sugar residues. DPPC has been the subject of scientific research due to its potential applications in various fields, including immunology, cancer research, and drug delivery.
Mecanismo De Acción
The mechanism of action of Diphosphonopentaosylceramide involves its interaction with various proteins and enzymes in the body. Diphosphonopentaosylceramide has been found to bind to natural killer cell receptors, which activates these cells and enhances their ability to kill cancer cells. Additionally, Diphosphonopentaosylceramide has been shown to induce apoptosis in cancer cells by activating various intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Diphosphonopentaosylceramide has various biochemical and physiological effects. It has been found to modulate the immune system by activating natural killer cells and enhancing their cytotoxicity. Additionally, Diphosphonopentaosylceramide has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Furthermore, Diphosphonopentaosylceramide has been studied as a potential drug delivery system, as it has the ability to target specific cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Diphosphonopentaosylceramide in lab experiments include its ability to target specific cells and tissues, its ability to activate natural killer cells, and its potential as a drug delivery system. However, there are also limitations to using Diphosphonopentaosylceramide in lab experiments, including its cost and the difficulty in synthesizing large quantities of Diphosphonopentaosylceramide.
Direcciones Futuras
There are several future directions for research involving Diphosphonopentaosylceramide. One potential area of research is the development of Diphosphonopentaosylceramide-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of Diphosphonopentaosylceramide and its potential applications in immunology and cancer research. Furthermore, the synthesis of Diphosphonopentaosylceramide in large quantities and at a lower cost could lead to more widespread use of this molecule in scientific research.
Métodos De Síntesis
The synthesis of Diphosphonopentaosylceramide involves the sequential addition of sugar residues to a ceramide backbone. This process can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Enzymatic synthesis is preferred due to its ability to produce high yields of Diphosphonopentaosylceramide with high purity and specificity.
Aplicaciones Científicas De Investigación
Diphosphonopentaosylceramide has been found to have various applications in scientific research. In immunology, Diphosphonopentaosylceramide has been shown to play a role in the activation of natural killer cells, which are important components of the immune system. Additionally, Diphosphonopentaosylceramide has been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells. Furthermore, Diphosphonopentaosylceramide has been studied as a potential drug delivery system, as it has the ability to target specific cells and tissues.
Propiedades
Número CAS |
103147-89-3 |
|---|---|
Nombre del producto |
Diphosphonopentaosylceramide |
Fórmula molecular |
C71H134N4O32P2 |
Peso molecular |
1617.8 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-6-[(2S,3R,5S,6R)-4-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[2-aminoethyl(hydroxy)phosphoryl]oxymethyl]-2-[(2R,3S,4R,5R,6R)-6-[(E,2R,3S)-2-(heptadecanoylamino)-3-hydroxyheptadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy-(2-aminoethyl)phosphinic acid |
InChI |
InChI=1S/C71H134N4O32P2/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-51(81)75-44(45(80)31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-96-68-60(89)58(87)62(48(39-78)101-68)104-71-66(107-69-59(88)57(86)53(82)49(102-69)41-97-108(91,92)35-33-72)65(56(85)50(103-71)42-98-109(93,94)36-34-73)106-67-52(74-43(3)79)63(54(83)46(37-76)99-67)105-70-61(90)64(95-4)55(84)47(38-77)100-70/h29,31,44-50,52-71,76-78,80,82-90H,5-28,30,32-42,72-73H2,1-4H3,(H,74,79)(H,75,81)(H,91,92)(H,93,94)/b31-29+/t44-,45+,46-,47-,48-,49-,50-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64+,65?,66-,67-,68-,69-,70+,71+/m1/s1 |
Clave InChI |
HYDZKGRJVPUAIP-ZKFCQCNZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H](C([C@H]([C@H](O2)COP(=O)(CCN)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)OC)O)NC(=O)C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)COP(=O)(CCN)O)O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
Sinónimos |
3-OMeGal 1-3GalNAc 1-3(6'-O-(2-aminoethylphosphonyl)Gal 1-2)(2-aminoethylphosphonyl-6)Gal 1-4Glc 1-1Cer aminophosphonoglycophospholipid SGL II bis(2-aminoethylphosphono)pentaoside diphosphonopentaosylceramide SGL-II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



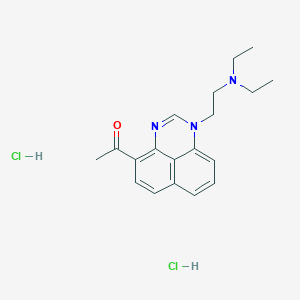
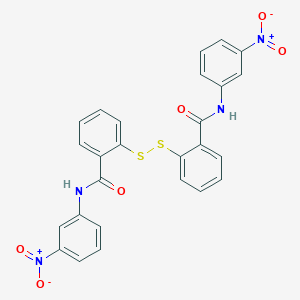
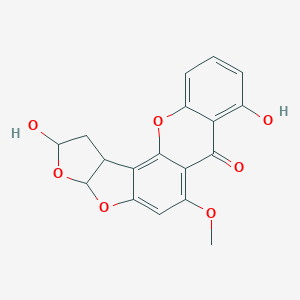
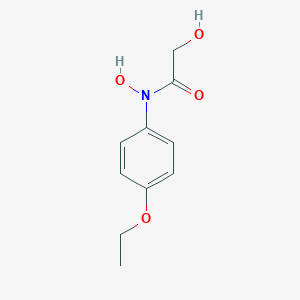
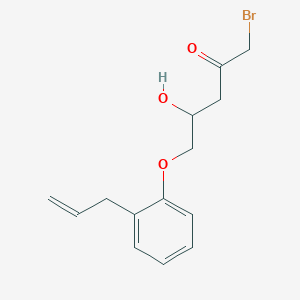
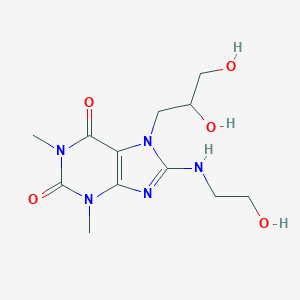
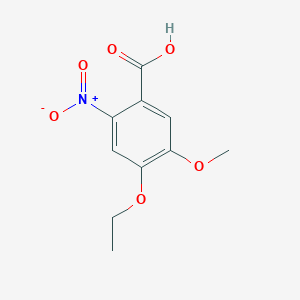
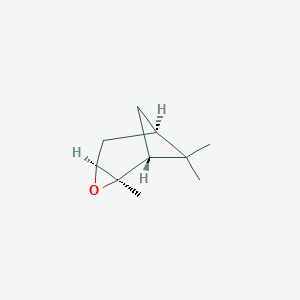
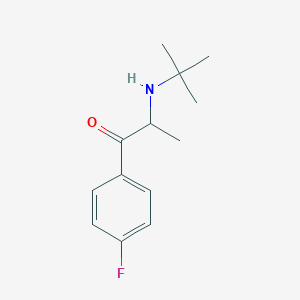
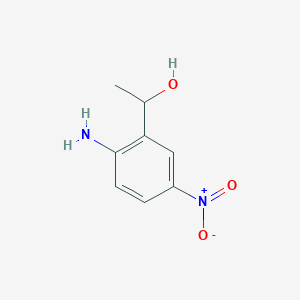
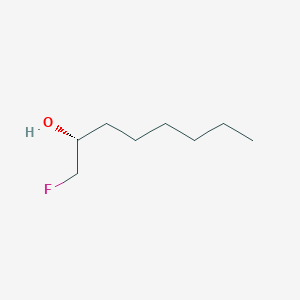
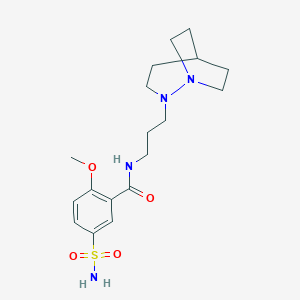
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
